molecular formula C66H108O6 B1610818 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene CAS No. 70351-87-0

2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene

Cat. No. B1610818
CAS RN: 70351-87-0
M. Wt: 997.6 g/mol
InChI Key: IUFDADHEWRYRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene is a chemical compound with the CAS Number: 70351-87-0 . It is used in the field of materials science, particularly in the development of electronic materials .


Synthesis Analysis

An improved synthesis of 2-hydroxy-3,6,7,10,11-pentakis (hexyloxy)triphenylene is reported which is based on the oxidative coupling of 2-acetoxy-1-hexyloxybenzene to 3,3′,4,4′-tetrakis (hexyloxy)biphenyl .


Molecular Structure Analysis

The molecular formula of 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene is C66H108O6 and its molecular weight is 997.58 .


Chemical Reactions Analysis

The alkylsulfanyl substituents interact more strongly with the triphenylene core than alkylsulfonyl and alkyloxy substituents .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius .

Scientific Research Applications

Semiconducting Materials

The compound 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene has been reported to be a new discotic liquid crystalline (LC) semiconducting material based on a triphenylene core. It exhibits self-organizing long fiber structures with supramolecularly ordered columnar stacks that lie parallel to the substrate, which is a desirable property for semiconducting materials used in electronics and optoelectronics .

Liquid Crystal Displays (LCDs)

Due to its ability to induce liquid crystal behavior, this compound can be used as an additive to promote mesogenic properties in materials that do not naturally exhibit such behavior. This application is particularly relevant for the development of LCDs, where controlled liquid crystal phases are essential for display technologies .

Future Directions

The compound has potential applications in the field of electronic materials, particularly in the development of organic field-effect transistors (OFET) materials and liquid crystal semiconductors .

Mechanism of Action

Target of Action

It is known that this compound is a discotic liquid crystalline (lc) semiconducting material . As such, it is likely to interact with electronic devices and systems, particularly in the field of organic electronics.

Mode of Action

The mode of action of 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene involves its interaction with the electronic systems of devices. The compound is readily soluble in common organic solvents and exhibits self-organizing long fiber structures with supramolecularly ordered columnar stacks that lie parallel to the substrate . This unique structure allows it to interact strongly with the electronic systems of devices, influencing their performance.

Result of Action

The result of the action of 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene is the formation of unique liquid crystal structures that can influence the electronic properties of devices. These structures can enhance the performance of organic electronic devices .

Action Environment

The action of 2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene can be influenced by environmental factors such as temperature and solvent type. For instance, the compound is solid at 20°C . Moreover, its solubility and the formation of its unique structures can be influenced by the type of organic solvent used .

properties

IUPAC Name

2,3,6,7,10,11-hexaoctoxytriphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H108O6/c1-7-13-19-25-31-37-43-67-61-49-55-56(50-62(61)68-44-38-32-26-20-14-8-2)58-52-64(70-46-40-34-28-22-16-10-4)66(72-48-42-36-30-24-18-12-6)54-60(58)59-53-65(71-47-41-35-29-23-17-11-5)63(51-57(55)59)69-45-39-33-27-21-15-9-3/h49-54H,7-48H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFDADHEWRYRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H108O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570192
Record name 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

997.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene

CAS RN

70351-87-0
Record name 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70351-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6,7,10,11-Hexakis(octyloxy)triphenylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene
Reactant of Route 3
Reactant of Route 3
2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene
Reactant of Route 4
2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene
Reactant of Route 5
Reactant of Route 5
2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene
Reactant of Route 6
2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.